molecular formula C8H4N2O5 B13204028 6-Nitro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 2912-55-2

6-Nitro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No.: B13204028
CAS No.: 2912-55-2
M. Wt: 208.13 g/mol
InChI Key: SBAMYDGWXQMALO-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound with significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a benzoxazine ring fused with a nitro group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically involves a multi-step process. One common method includes the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . This method reduces the need for large amounts of solvent and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds.

Scientific Research Applications

6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to its specific nitro group positioning and the resulting chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

6-nitro-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)15-8(12)9-7/h1-3H,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMYDGWXQMALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287276
Record name 6-nitro-2h-1,3-benzoxazine-2,4(3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-55-2
Record name NSC50117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2h-1,3-benzoxazine-2,4(3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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